Lipophilicity Modulation: Distinct LogP Compared to Mono-Fluorinated and Non-Fluorinated Analogs
The calculated consensus LogP (octanol-water partition coefficient) of 1,2-difluoro-3-methyl-4-nitrobenzene is 1.98, with individual model predictions ranging from 0.98 to 3.02 (XLOGP3: 2.32, MLOGP: 2.06). In direct comparison, the closely related mono-fluorinated isomer 3-fluoro-4-nitrotoluene (CAS 446-34-4) has a LogP of 2.15-2.57, [1] and the non-fluorinated analog 4-nitrotoluene (CAS 99-99-0) has a LogP of 2.37-2.41. [2] The ortho-difluoro substitution pattern results in a lower consensus LogP than the mono-fluorinated analog, demonstrating a quantifiable difference in hydrophobicity that cannot be achieved by simple replacement with a single fluorine atom.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 1.98 (range: 0.98 to 3.02) |
| Comparator Or Baseline | 3-Fluoro-4-nitrotoluene: LogP 2.15-2.57; 4-Nitrotoluene: LogP 2.37-2.41 |
| Quantified Difference | Target LogP is 0.17-0.59 units lower than mono-fluorinated analog, and 0.39-0.43 units lower than non-fluorinated analog |
| Conditions | Computational prediction using five distinct models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported by Bidepharm |
Why This Matters
This quantifiable difference in lipophilicity is critical for medicinal chemists aiming to fine-tune ADME properties, as lower LogP often correlates with improved aqueous solubility and reduced non-specific binding, directly influencing candidate selection and procurement decisions.
- [1] Molbase. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved April 21, 2026. View Source
- [2] ChemSrc. (2025). 4-Nitrotoluene. Retrieved April 21, 2026. View Source
